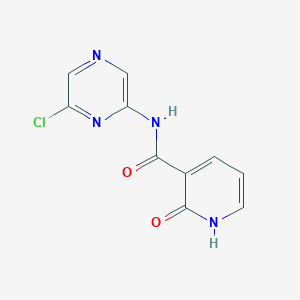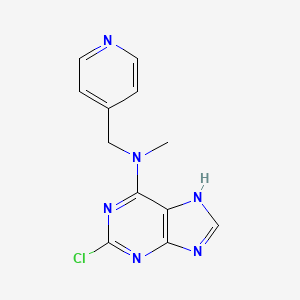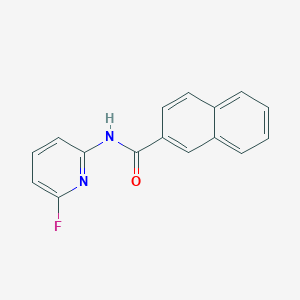
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK). JAK is a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases and organ transplantation.
作用机制
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide inhibits JAK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. JAK inhibition leads to the suppression of cytokine signaling, which plays a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. This compound has also been shown to reduce the number of activated T cells and B cells in the blood of patients with autoimmune diseases. In organ transplantation, this compound has been shown to reduce the incidence of acute rejection.
实验室实验的优点和局限性
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of JAK, with an IC50 value in the low nanomolar range. This compound is also orally bioavailable, making it suitable for use in animal models and clinical trials. However, this compound has some limitations in lab experiments. It is a relatively unstable compound that is sensitive to light and moisture, and its synthesis requires specialized equipment and expertise.
未来方向
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide and other JAK inhibitors have shown promising results in clinical trials for the treatment of autoimmune diseases and organ transplantation. However, there are still many unanswered questions about the long-term safety and efficacy of these drugs. Future research directions include the development of more selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents. Additionally, there is a need for further research to understand the mechanisms of JAK inhibitor resistance and the potential for off-target effects.
合成方法
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized through a multistep process starting from 6-chloropyrazine-2-carboxylic acid. The key step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 2-amino-3-cyanopyridine to form the desired product. The synthesis of this compound is challenging due to the presence of multiple functional groups, and several modifications to the original synthesis route have been reported in the literature.
科学研究应用
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, including this compound, have shown promising results in clinical trials as a treatment for these diseases. This compound has also been studied for its potential use in organ transplantation to prevent rejection.
属性
IUPAC Name |
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2/c11-7-4-12-5-8(14-7)15-10(17)6-2-1-3-13-9(6)16/h1-5H,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQWYPFSYWSUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B6632186.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)
![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)